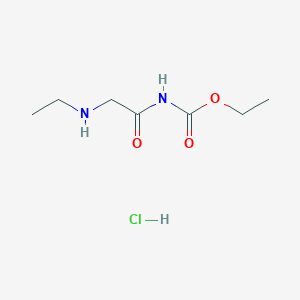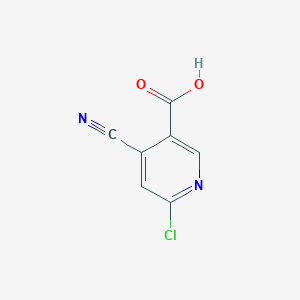
6-Chloro-4-cyanonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-cyanonicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 4th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-cyanonicotinic acid typically involves the chlorination of 4-cyanonicotinic acid. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-cyanonicotinic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative chlorinating agents and solvents may be employed to optimize the reaction conditions and reduce costs.
化学反応の分析
Types of Reactions
6-Chloro-4-cyanonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents under acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 6-chloro-4-aminonicotinic acid or other reduced derivatives.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
科学的研究の応用
6-Chloro-4-cyanonicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and ligands for coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases, including neurological disorders and infections.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 6-Chloro-4-cyanonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine and cyano groups can influence its binding affinity and specificity towards these targets, leading to various biological effects. For example, it may inhibit enzyme activity or disrupt cellular processes, resulting in antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
6-Chloronicotinic acid: Lacks the cyano group at the 4th position, which may affect its reactivity and applications.
4-Cyanonicotinic acid:
Nicotinic acid: The parent compound without any substituents, widely known for its role as vitamin B3.
Uniqueness
6-Chloro-4-cyanonicotinic acid is unique due to the combined presence of both chlorine and cyano groups, which confer distinct chemical and biological properties. This dual substitution enhances its versatility as a synthetic intermediate and its potential as a bioactive molecule.
特性
分子式 |
C7H3ClN2O2 |
|---|---|
分子量 |
182.56 g/mol |
IUPAC名 |
6-chloro-4-cyanopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-1-4(2-9)5(3-10-6)7(11)12/h1,3H,(H,11,12) |
InChIキー |
OBVSBUPKQVJVQG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13323993.png)
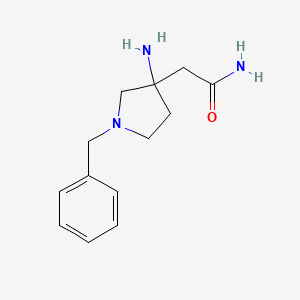
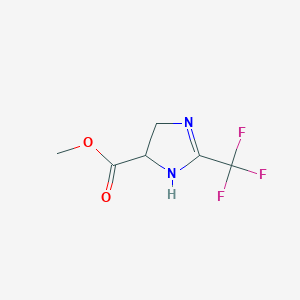

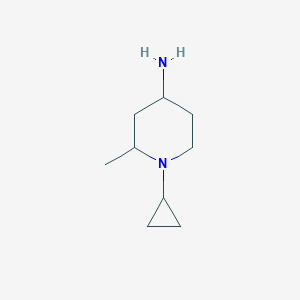


![Methyl (S)-2-(chloromethyl)-3-(oxetan-2-ylmethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B13324040.png)
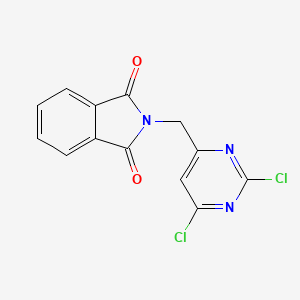
![(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13324053.png)
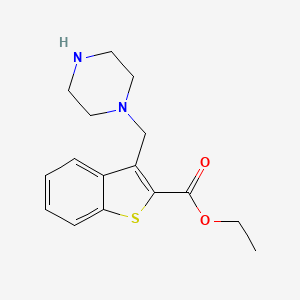
![2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide](/img/structure/B13324084.png)
